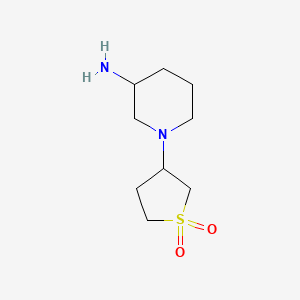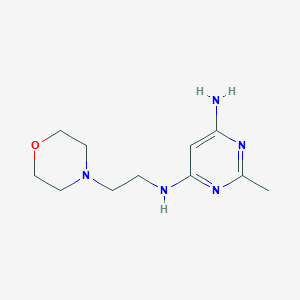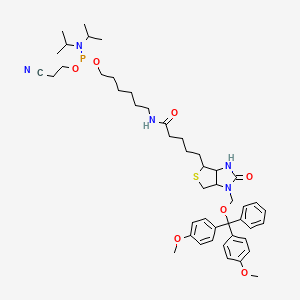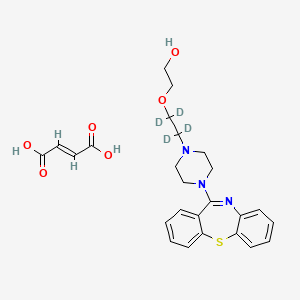![molecular formula C11H17N5O B13440508 (Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)
(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and an ethanimidamide group, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Pyridine: The piperazine ring is then reacted with a pyridine derivative, such as 4-chloropyridine, in the presence of a base like potassium carbonate to introduce the pyridine moiety.
Introduction of the Ethanimidamide Group: The final step involves the reaction of the substituted piperazine with an appropriate ethanimidamide precursor, such as N-hydroxyethanimidamide, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a ligand for various biological targets. Its ability to interact with specific proteins and enzymes makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.
Medicine
In the field of medicine, (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide has shown promise as a potential therapeutic agent
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-hydroxy-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanimidamide
- N’-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanimidamide
- N’-hydroxy-2-[4-(pyridin-4-yl)piperidin-1-yl]ethanimidamide
Uniqueness
(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C11H17N5O |
|---|---|
Peso molecular |
235.29 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H17N5O/c12-11(14-17)9-15-5-7-16(8-6-15)10-1-3-13-4-2-10/h1-4,17H,5-9H2,(H2,12,14) |
Clave InChI |
JZKYDBCYQQALMI-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCN1C/C(=N/O)/N)C2=CC=NC=C2 |
SMILES canónico |
C1CN(CCN1CC(=NO)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



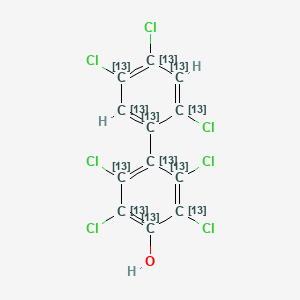


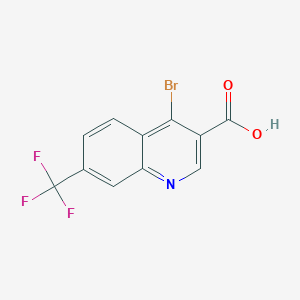
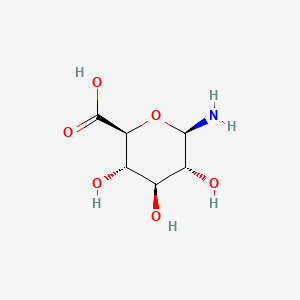
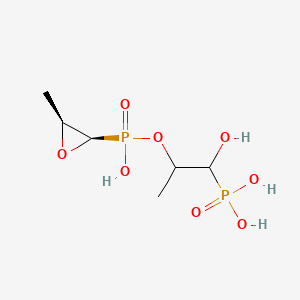
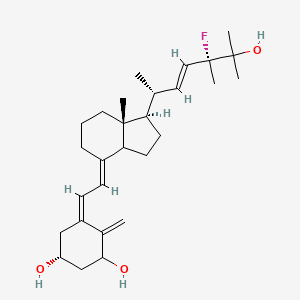
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
